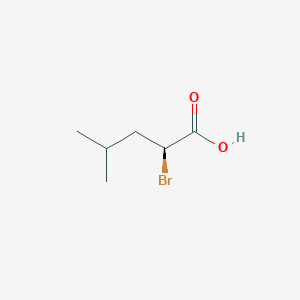

(S)-2-溴-4-甲基戊酸

描述

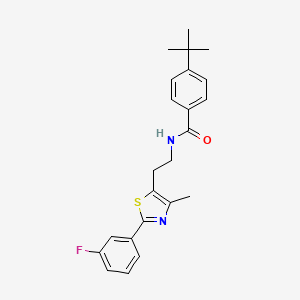

(S)-2-bromo-4-methylpentanoic acid is a compound that can be related to various amino acid derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed could be relevant to its synthesis and analysis. The papers provided focus on the synthesis of amino acid derivatives with potential inhibitory effects on nitric oxide synthases and the stereochemistry of amino acids found in natural products like marine toxins and antibiotics .

Synthesis Analysis

The synthesis of related compounds involves the use of protected amino acids and the introduction of azole groups or hydroxyl groups to create derivatives with specific stereochemistry. For example, the synthesis of 2-amino-5-azolylpentanoic acids starts with 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester, which is then treated with various azoles under basic conditions, followed by deprotection . Similarly, the synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid diastereomers involves crotylboration of N-Boc-L-alaninal, which allows for the assignment of stereochemistry in the final product . These methods could potentially be adapted for the synthesis of (S)-2-bromo-4-methylpentanoic acid by choosing appropriate starting materials and reaction conditions to introduce the bromo and methyl groups at the desired positions.

Molecular Structure Analysis

The molecular structure of (S)-2-bromo-4-methylpentanoic acid would be characterized by the presence of a bromine atom and a methyl group on a five-carbon chain with a carboxylic acid functional group. The stereochemistry is specified as (S), which indicates the spatial arrangement of the atoms around the chiral center. The papers discuss the importance of stereochemistry in biological activity, as seen in the assignment of stereochemistry to the amino acid in marine toxin janolusimide and the synthesis of stereoisomers of 2-methyl-4-hydroxy-5-aminopentanoic acid . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of functional groups and the formation of carbon-nitrogen bonds. The use of azoles and crotylboration reactions indicates the potential for nucleophilic substitution and addition reactions in the synthesis of (S)-2-bromo-4-methylpentanoic acid. The presence of a bromine atom in the compound suggests that it could undergo further substitution reactions, potentially leading to the formation of other derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-2-bromo-4-methylpentanoic acid are not directly discussed in the provided papers, the properties of similar compounds can be inferred. The presence of a carboxylic acid group would contribute to the compound's acidity and solubility in polar solvents. The bromine atom would increase the molecular weight and could affect the boiling point and density of the compound. The stereochemistry could influence the compound's optical activity and interactions with chiral receptors or enzymes .

科学研究应用

1. 酒精饮料分析方法开发

(Gracia-Moreno、Lopez 和 Ferreira,2015) 的一项研究开发了一种分析葡萄酒和其他酒精饮料中的 2-甲基戊酸、3-甲基戊酸和 4-甲基戊酸的方法。该方法使用固相萃取和气相色谱-质谱法,对这些化合物进行灵敏检测。

2. 氟氨基酸合成

Gershon、Shanks 和 Clarke (1978) 通过氨解 2-溴-4-氟-3-甲基戊酸合成了 4-氟异亮氨酸。该化合物因其对各种生物体的生物活性而受到探索 (Gershon、Shanks 和 Clarke,1978)。

3. 维生素 B12 抗代谢物生产

Perlman 等人 (1977) 从枯草芽孢杆菌发酵物中分离出 2-氨基-4-酮-3-甲基戊酸作为维生素 B12 抗代谢物。这些化合物被证明可以以维生素 B12 依赖性方式抑制大肠杆菌的生长 (Perlman 等,1977)。

4. 葡萄酒香气化合物前体的测定

(Gracia-Moreno、Lopez 和 Ferreira,2015) 的另一项研究优化了一种方法,用于测定葡萄酒和其他酒精饮料中的羟基酸,包括 2-羟基-4-甲基戊酸。这些酸因其感官效应而具有重要意义。

5. 氟化氨基酸的对映选择性合成

Laue、Kröger、Wegelius 和 Haufe (2000) 对氟化氨基酸的对映选择性合成进行了一项研究,其中涉及使用 2-溴-4-氟-3-甲基戊酸 (Laue 等,2000)。

6. 抗菌化合物的合成

在 2012 年的一项研究中,Kim 等人从光叶菊中分离出一种对金黄色葡萄球菌具有抗菌活性的化合物。该化合物衍生自 4-甲基戊酸,突出了其在抗菌应用中的潜力 (Kim 等,2012)。

7. 铁(III) 的萃取和分离

Gawali 和 Shinde (1974) 使用 4-甲基戊-2-醇从盐酸溶液中定量萃取铁(III)。该工艺与各种样品中铁的分离和分析有关 (Gawali 和 Shinde,1974)。

8. 氧化物体系的酸碱性质

Cutrufello 等人 (2002) 在其催化研究中使用 4-甲基戊-2-醇研究了氧化物体系的酸碱性质。这项研究在催化和材料科学领域具有重要意义 (Cutrufello 等,2002)。

作用机制

Mode of Action

It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

In general, metabolic pathways involve a series of chemical reactions occurring within a cell, where the products of one enzyme act as the substrates for the next . Without specific information on the compound, it’s challenging to summarize the affected pathways and their downstream effects.

Pharmacokinetics

Factors such as how quickly it is absorbed into the bloodstream, its distribution throughout the body, how it is metabolized, and how quickly it is excreted would all impact its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can impact the aging and degradation of a compound . .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-bromo-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDHJQLIFECSR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)

![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3020689.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3020692.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate](/img/structure/B3020699.png)

![1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B3020702.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3020704.png)

![N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3020705.png)